Structural and Analytical Profiling of the (2R)-Aliskiren Impurity: A Technical Guide for Pharmaceutical Quality Control
Structural and Analytical Profiling of the (2R)-Aliskiren Impurity: A Technical Guide for Pharmaceutical Quality Control
Executive Summary
Aliskiren is a highly potent, orally active direct renin inhibitor utilized in the management of hypertension. The active pharmaceutical ingredient (API) is structurally complex, possessing four contiguous chiral centers with a (2S, 4S, 5S, 7S) absolute configuration. Maintaining stereochemical fidelity during the multi-step synthesis of the nonanamide backbone is a formidable challenge. Among the most critical quality attributes (CQAs) monitored during drug development is the control of diastereomeric impurities, specifically the (2R)-Aliskiren impurity (Diastereomer 8)[1].
This whitepaper provides an in-depth mechanistic analysis of the (2R)-Aliskiren impurity, detailing its physicochemical properties, the causality behind its formation, and self-validating analytical protocols for its isolation, characterization, and purge.
Stereochemical Context and Physicochemical Profile
The pharmacological efficacy of Aliskiren is highly dependent on its spatial conformation, which perfectly occupies the S1 and S3 binding pockets of the renin enzyme. The inversion of a single stereocenter, such as the C2 position adjacent to the isopropyl group, yields the (2R, 4S, 5S, 7S) diastereomer. This epimer exhibits drastically reduced target affinity and must be strictly controlled to levels typically below 0.15% to 0.18% in the final hemifumarate salt[2].
Quantitative Physicochemical Data
The following table summarizes the core chemical and physical properties of the (2R)-Aliskiren impurity, derived from verified reference standards[3].
| Property | Value / Description |
| Analyte Name | (2R)-Aliskiren (Aliskiren Impurity) / Diastereomer 8 |
| CAS Registry Number | 1609187-70-3 |
| IUPAC Name | (2R,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide |
| Molecular Formula | C₃₀H₅₃N₃O₆ |
| Molecular Weight | 551.758 g/mol |
| Accurate Mass | 551.393 Da |
| Product Format | Neat / Solid (White to off-white powder) |
| Storage & Shipping | Room Temperature (Shipping); 2-8°C (Long-term storage) |
Mechanistic Origins: Causality of Formation
To effectively control an impurity, one must understand the thermodynamics and kinetics of its genesis. The (2R)-Aliskiren impurity primarily arises during the late-stage construction of the carbon backbone.
Causality of Epimerization: The C2 stereocenter is sterically congested due to the adjacent isopropyl moiety. During the coupling of the 3-amino-2,2-dimethylpropanamide segment (often via lactone ring-opening or direct amidation), the reaction conditions can induce enolization at the alpha-carbon (C2) relative to the carbonyl group. If the reaction is subjected to prolonged basic conditions or elevated temperatures, the thermodynamic equilibrium shifts, allowing protonation from the less hindered face, resulting in the inversion of the (2S) center to the (2R) configuration[1].
Furthermore, if the initial asymmetric alkylation used to establish the C2 center lacks absolute facial selectivity, the (2R)-epimer will carry through the entire synthetic sequence as a persistent process impurity.
Analytical Methodologies: Isolation and Structural Elucidation
Because the (2R)-impurity is a diastereomer of the API, it shares identical mass and nearly identical polarity. Differentiating it requires highly optimized reversed-phase liquid chromatography (RP-LC) coupled with orthogonal detection methods[4].
Step-by-Step RP-HPLC Isolation Protocol
This protocol is designed as a self-validating system. The inclusion of specific pH controls and gradient shifts ensures that if the system suitability criteria (resolution > 1.5) are not met, the operator immediately knows the mobile phase buffering has failed.
Rationale for Experimental Choices:
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Stationary Phase: A Waters XBridge C18 (150 × 4.6 mm, 5 μm) is selected because its hybrid particle technology resists dissolution at the extremes of pH[4].
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Mobile Phase pH: The mobile phase utilizes a 25 mM phosphoric acid buffer adjusted to pH 3.0. Causality: Aliskiren and its epimers contain primary and secondary aliphatic amines. At pH 3.0, these amines are fully protonated, preventing secondary interactions with unendcapped silanol groups on the silica support, which would otherwise cause severe peak tailing and ruin diastereomeric resolution[4].
Methodology:
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Mobile Phase Preparation:
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Solvent A: 25 mM Phosphoric acid in LC-MS grade water (adjusted to pH 3.0).
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Solvent B: Acetonitrile : Water (95:5, v/v).
-
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Sample Preparation: Dissolve the crude Aliskiren sample in Solvent A to a concentration of 1.0 mg/mL.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25°C.
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Detection: Photodiode Array (PDA) at 229 nm[4].
-
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Gradient Elution Profile:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 60 | 40 |
| 15.0 | 40 | 60 |
| 20.0 | 20 | 80 |
| 25.0 | 60 | 40 (Re-equilibration) |
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System Suitability (Self-Validation): Inject a resolution mixture containing equal parts Aliskiren API and (2R)-Aliskiren reference standard. The protocol is only valid if the critical pair resolution ( Rs ) is ≥1.5 .
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Fraction Collection: Isolate the peak eluting immediately prior to or after the main API peak (dependent on exact column carbon load) and lyophilize for downstream NMR.
Structural Elucidation Workflow
Analytical workflow for isolation and structural elucidation of the (2R)-Aliskiren impurity.
Characterization Rationale: While LC-MS/TOF easily confirms the exact mass (551.393 Da) and validates that the isolated compound is an isomer[3][4], mass spectrometry cannot assign absolute stereochemistry. Therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is mandatory. By analyzing the through-space proton-proton interactions between the C2-proton, the isopropyl methyl protons, and the C4-proton, scientists can definitively map the spatial orientation and confirm the (2R) configuration.
Downstream Processing: Continuous Crystallization Purge
If the (2R)-impurity is detected above the ICH qualification threshold, it must be purged during the final API salt formation. Aliskiren is formulated as a hemifumarate salt.
Causality of Purge Mechanics: Diastereomers, unlike enantiomers, possess different physical properties, including solubility. By utilizing a mixed suspension mixed product removal (MSMPR) continuous reactive crystallization procedure, the (2R)-impurity can be selectively partitioned into the mother liquor[5].
Step-by-Step Crystallization Protocol:
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Solvent Selection: Dissolve the crude Aliskiren free base in a precisely controlled mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH). Rationale: EtOAc acts as the anti-solvent for the hemifumarate salt, while EtOH provides solubility for the impurities[5].
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Reactive Salt Formation: Add exactly 0.5 molar equivalents of fumaric acid at 25°C to initiate hemifumarate salt formation[5].
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Controlled Cooling: Linearly cool the reactor from 25°C down to -10°C in 5°C increments. Rationale: Rapid cooling causes uncontrolled nucleation, trapping the (2R)-impurity within the crystal lattice (occlusion). Slow, incremental cooling allows the crystal lattice to reject the stereochemically mismatched (2R)-epimer into the bulk solution[5].
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Filtration & Washing: Filter the slurry and wash the retentate with pre-chilled (-10°C) EtOAc to remove residual mother liquor. This process yields Aliskiren hemifumarate with >99% purity[5].
Reactive cooling crystallization process for purging the (2R)-diastereomeric impurity.
References
-
Chemistry & Biology Interface. (October 02 2013) Chemistry & Biology Interface, 2013, 3, 5, 304-313. Retrieved from: [Link]
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ResearchGate. Characterization of solution stress degradation products of aliskiren and prediction of their physicochemical and ADMET properties. Retrieved from: [Link]
-
ACS Publications. Continuous Crystallization of Aliskiren Hemifumarate. (May 01 2012). Retrieved from: [Link]
- Google Patents. WO2013144979A1 - Process for the preparation of aliskiren.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. WO2013144979A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
- 3. Buy Online CAS Number 1609187-70-3 - TRC - (2R)-Aliskiren (Aliskiren Impurity) | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
